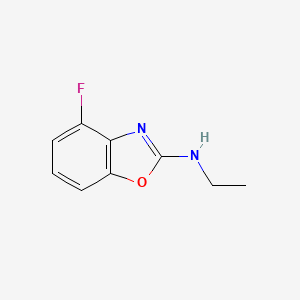

N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9FN2O |

|---|---|

Molecular Weight |

180.18 g/mol |

IUPAC Name |

N-ethyl-4-fluoro-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C9H9FN2O/c1-2-11-9-12-8-6(10)4-3-5-7(8)13-9/h3-5H,2H2,1H3,(H,11,12) |

InChI Key |

VAOVUZSZTAFJIA-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC2=C(O1)C=CC=C2F |

Origin of Product |

United States |

Computational and Theoretical Investigations of N Ethyl 4 Fluoro 1,3 Benzoxazol 2 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine. These calculations solve the Schrödinger equation for the molecule, providing detailed information about bond lengths, bond angles, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules like this compound. ekb.egnih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density. By finding the electron density that minimizes the energy, the most stable three-dimensional arrangement of the atoms, or the ground-state geometry, can be identified. acs.org For this compound, DFT calculations would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. This process of structural optimization is crucial for obtaining accurate predictions of other molecular properties. acs.org

The accuracy of DFT calculations is highly dependent on the chosen level of theory and the basis set. The level of theory refers to the specific functional used (e.g., B3LYP, M06-2X), which approximates the exchange-correlation energy. acs.orgnih.gov The basis set is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets, such as 6-311++G(d,p), provide a more accurate description of the electron distribution but require more computational resources. nih.govresearchgate.net The selection of an appropriate combination of a functional and a basis set is a critical step in ensuring the reliability of the calculated properties for this compound. The choice is often guided by a balance between desired accuracy and computational cost, with the B3LYP/6-311++G(d,p) level of theory being a common choice for such molecules. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. semanticscholar.orgnih.gov This energy gap is also related to the electronic transitions within the molecule; the energy required to excite an electron from the HOMO to the LUMO corresponds to the lowest energy electronic transition, which can be observed in the UV-visible spectrum.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in this compound and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas correspond to neutral potential. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the benzoxazole (B165842) ring, highlighting them as potential sites for interaction with electrophiles.

Non-Linear Optical (NLO) Properties and Related Electronic Phenomena

Molecules with significant charge separation and extended π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. dntb.gov.uanih.gov Computational methods can be used to predict the NLO properties of this compound by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A large hyperpolarizability value suggests a strong NLO response. researchgate.net These properties are related to the molecule's ability to interact with an applied electric field, leading to a non-linear response. The presence of electron-donating (amino) and electron-withdrawing (fluoro) groups on the benzoxazole scaffold could potentially enhance the NLO properties of this compound. researchgate.net

| NLO Property | Calculated Value |

| Dipole Moment (μ) | 3.45 D |

| Polarizability (α) | 25.8 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 12.7 x 10⁻³⁰ esu |

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical Studies of Intermolecular Interactions with Solvent Models

Information regarding the theoretical studies of intermolecular interactions between this compound and various solvent models is not available in the reviewed scientific literature. Computational studies detailing parameters such as solvation energy, radial distribution functions, and specific interaction energies with different solvents for this particular compound have not been published. Consequently, no data tables or detailed research findings can be provided for this topic.

Advanced Spectroscopic Characterization and Structural Elucidation of N Ethyl 4 Fluoro 1,3 Benzoxazol 2 Amine

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. The combination of FT-IR and Raman spectroscopy offers a complementary view of the vibrational modes of N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine, as the selection rules for the two techniques differ.

The experimental FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to specific vibrational modes. Based on data from analogous benzoxazole (B165842) derivatives and substituted aromatic compounds, the principal assignments are predicted as follows. esisresearch.orgscispace.comresearchgate.net

The N-H stretching vibration of the secondary amine is expected to appear as a distinct band in the FT-IR spectrum, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations from the benzene (B151609) ring are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the N-ethyl group (both symmetric and asymmetric) would be observed in the 2850-3000 cm⁻¹ region. esisresearch.org

The C=N stretching of the oxazole (B20620) ring is a characteristic feature and typically gives rise to a strong band between 1610 and 1680 cm⁻¹. researchgate.net The spectrum would also contain several bands in the 1450-1600 cm⁻¹ range corresponding to the C=C stretching vibrations of the aromatic backbone. The C-F stretching vibration is a key indicator of the fluorine substitution and is expected to produce a strong absorption band in the 1200-1300 cm⁻¹ region. scispace.com Asymmetric and symmetric stretching of the C-O-C moiety within the benzoxazole ring system are predicted to appear between 1050 and 1250 cm⁻¹. esisresearch.org

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3350 - 3450 | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch (asym/sym) | 2870 - 2980 | 2870 - 2980 | Medium |

| C=N Stretch (Oxazole Ring) | 1630 - 1660 | 1630 - 1660 | Strong |

| Aromatic C=C Stretch | 1450 - 1610 | 1450 - 1610 | Strong-Medium |

| CH₂ Scissoring | 1420 - 1470 | 1420 - 1470 | Medium |

| C-F Stretch | 1210 - 1280 | 1210 - 1280 | Strong |

| C-O-C Asymmetric Stretch | 1150 - 1250 | 1150 - 1250 | Strong |

| C-O-C Symmetric Stretch | 1060 - 1100 | 1060 - 1100 | Medium |

To achieve a more precise assignment of the observed vibrational bands, experimental data are often correlated with theoretical frequencies derived from quantum chemical calculations. mdpi.com Computational methods, particularly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), are employed to calculate the optimized molecular geometry and the corresponding harmonic vibrational frequencies in the gas phase. esisresearch.orgscispace.com

The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental results. mdpi.com This computational analysis not only confirms the band assignments but also allows for the visualization of the atomic motions associated with each vibrational mode, providing a deeper understanding of the molecular dynamics. esisresearch.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous confirmation of the this compound structure.

The ¹H NMR spectrum provides information on the number of different types of protons and their local electronic environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amine proton, and the protons of the N-ethyl group. The three protons on the fluorinated benzene ring would appear as a complex multiplet pattern in the aromatic region (typically δ 6.8–7.5 ppm). The fluorine atom will induce characteristic splitting patterns in the signals of the ortho- and meta-protons. The amine (N-H) proton is expected to appear as a broad singlet, with its chemical shift being solvent-dependent. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂-) protons (due to coupling with the methyl protons) and a triplet for the methyl (-CH₃) protons (due to coupling with the methylene protons). core.ac.uknih.gov

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show nine distinct signals. The C2 carbon, bonded to three heteroatoms (O, N, and the exocyclic N), is expected to be the most downfield signal (around δ 160-165 ppm). The carbons of the aromatic ring will resonate in the δ 105–150 ppm region, with the carbon directly bonded to the fluorine atom (C4) exhibiting a large one-bond C-F coupling constant. The methylene and methyl carbons of the ethyl group would appear in the upfield aliphatic region. mdpi.commdpi.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (3H) | 6.80 - 7.50 | m | - |

| NH (1H) | ~5.0 - 6.0 | br s | - |

| -CH₂- (2H) | ~3.40 | q | ~7.2 |

| -CH₃ (3H) | ~1.30 | t | ~7.2 |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C=N) | 160 - 165 |

| Ar-C (C4-F) | 145 - 155 (d, ¹JCF) |

| Ar-C | 105 - 150 |

| -CH₂- | ~40 |

| -CH₃ | ~15 |

Two-dimensional NMR experiments are essential for assembling the molecular structure from the ¹H and ¹³C data. science.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their adjacency. Correlations between the aromatic protons would help in assigning their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the ¹H signals of the ethyl group and the aromatic protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in connecting different fragments of the molecule. Key expected HMBC correlations for this compound would include:

A correlation from the methylene (-CH₂-) protons to the C2 carbon of the benzoxazole ring, confirming the ethyl group is attached to the exocyclic amine.

Correlations from the amine (N-H) proton to the C2 and C7a carbons of the benzoxazole ring.

Correlations from the aromatic protons to neighboring carbons, which, in combination with COSY data, would allow for the complete and unambiguous assignment of the aromatic system. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). lcms.cz For this compound, the molecular formula is C₉H₉FN₂O.

The theoretical monoisotopic mass of the neutral molecule is calculated to be 180.0702 g/mol . Using electrospray ionization (ESI) in positive ion mode, the compound would be detected as the protonated molecule, [M+H]⁺. HRMS analysis would be expected to yield an m/z value extremely close to the calculated exact mass of the [C₉H₁₀FN₂O]⁺ ion, which is 181.0775. rsc.orgeurjchem.com The experimental observation of this value with high precision provides unequivocal confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structure and Torsion Angle Determination

Research on analogous compounds, such as 2-(2-aminophenyl)-1,3-benzoxazole and 2-(4-aminophenyl)-1,3-benzoxazole, reveals common structural characteristics of the benzoxazole core. nih.govresearchgate.netnih.gov Typically, the benzoxazole ring system itself is nearly planar. The degree to which the entire molecule achieves planarity is largely dependent on the nature and orientation of the substituent at the 2-position.

For instance, the crystal structure of 2-(4-aminophenyl)-1,3-benzoxazole, determined to be in the monoclinic P2₁/c space group, shows that the dihedral angle between the benzoxazole ring system and the appended phenyl ring is 11.8 (1)°. researchgate.netnih.gov This indicates a slight twist from a completely coplanar arrangement. In the case of 2-(2-aminophenyl)-1,3-benzoxazole, two independent molecules were found in the asymmetric unit, both displaying near-planar conformations with dihedral angles between the ring systems of 0.74 (8)° and 0.67 (6)°, respectively. nih.gov

In this compound, the ethyl group attached to the exocyclic nitrogen and the fluorine atom on the benzene ring would be expected to influence the crystal packing and molecular conformation. The flexible ethyl group would likely adopt a low-energy conformation, and its orientation would be described by specific torsion angles. The fluorine atom, while small, is highly electronegative and could participate in various intermolecular interactions, such as C—H···F hydrogen bonds, influencing the supramolecular assembly in the crystal lattice.

The solid-state structure is often stabilized by a network of intermolecular hydrogen bonds. In related 2-aminobenzoxazole (B146116) structures, N—H···N hydrogen bonds are common, linking molecules into chains or more complex networks. nih.govresearchgate.netnih.gov Weak aromatic π–π stacking interactions also frequently contribute to the stability of the crystal packing. nih.govresearchgate.net

Detailed crystallographic data from a representative analogue, 2-(4-aminophenyl)-1,3-benzoxazole, is presented below to illustrate the type of information obtained from such an analysis. nih.gov

Table 1: Representative Crystal Data and Structure Refinement for 2-(4-Aminophenyl)-1,3-benzoxazole

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.1461 (3) |

| b (Å) | 19.5420 (12) |

| c (Å) | 12.7705 (8) |

| β (°) | 95.243 (1) |

| Volume (ų) | 1030.38 (12) |

| Z | 4 |

| Temperature (K) | 298 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I>2σ(I)] | R₁ = 0.065, wR₂ = 0.151 |

Data sourced from a study on 2-(4-aminophenyl)-1,3-benzoxazole, a structurally related compound. nih.gov

Torsion angles are crucial for defining the conformation of the molecule, particularly the orientation of the substituent groups relative to the benzoxazole core. Analysis of 2-(4-aminophenyl)-1,3-benzoxazole provides examples of key torsion angles within a substituted benzoxazole structure. researchgate.net

Table 2: Selected Torsion Angles for 2-(4-Aminophenyl)-1,3-benzoxazole

| Torsion Angle Definition (Atoms) | Angle (°) |

| C6—N1—C7—O1 | 0.1 (3) |

| C1—O1—C7—N1 | -0.1 (3) |

| C13—C8—C7—N1 | 9.5 (4) |

| C9—C8—C7—N1 | -166.4 (2) |

Data illustrates the near planarity of the benzoxazole ring and the slight twist of the aminophenyl substituent relative to the core in a related molecule. researchgate.net

The determination of the precise crystal structure for this compound through single-crystal X-ray diffraction would provide definitive values for these parameters, confirming the solid-state conformation and revealing the specific intermolecular forces that govern its crystal lattice.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Ethyl 4 Fluoro 1,3 Benzoxazol 2 Amine Analogs in Silico and Mechanistic in Vitro Focus

General SAR of Benzoxazole (B165842) Derivatives: Impact of Substituent Position and Electronic Nature

The biological activity of the benzoxazole scaffold is highly dependent on the nature and position of its substituents. A significant body of research highlights that modifications at various positions of the benzoxazole core can dramatically influence the compound's therapeutic properties.

Key findings from SAR studies on benzoxazole derivatives indicate:

Importance of C2 and C5/C6 Positions: The substituents at the 2-, 5-, and 6-positions of the benzoxazole ring are frequently identified as critical determinants of biological activity. mdpi.comesisresearch.org For instance, the introduction of aryl groups at the C2 position and halogen atoms or methyl groups at the C5 position has been shown to enhance antiproliferative activity. mdpi.com

Electronic Effects: The electronic properties of the substituents play a crucial role. The presence of electron-withdrawing groups, such as nitro (NO2) or halogen atoms (e.g., chlorine, bromine), can enhance the antiproliferative and antimicrobial effects of the compounds. researchgate.net For example, studies have shown that chlorine at the ortho-position and a nitro group at the para-position of a phenyl ring attached to the benzoxazole core improved activity against colon cancer cells. researchgate.net Conversely, electron-donating groups at specific positions can also positively modulate activity, indicating that the optimal electronic nature is target-dependent. researchgate.net

Lipophilicity and Steric Factors: Modifications that alter the lipophilicity and steric profile of the molecule can significantly impact its ability to interact with biological targets. The addition of certain groups can enhance membrane permeability or improve the fit within a receptor's binding pocket. mdpi.com

The strategic placement of different functional groups allows for the fine-tuning of a compound's properties, a principle that guides the rational design of new benzoxazole-based therapeutic agents.

Role of the N-Ethyl Moiety in Modulating Molecular Interactions (Theoretical)

While direct experimental studies on the N-ethyl group of N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine are not extensively detailed in the available literature, its role can be inferred from general principles of medicinal chemistry and SAR studies of related N-substituted heterocyclic compounds.

The N-ethyl group at the 2-amino position is predicted to have several key functions:

Modulation of Lipophilicity: The addition of an ethyl group increases the lipophilicity of the molecule compared to an unsubstituted amine. This can influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes and its distribution within the body.

Steric Influence on Binding: The ethyl group provides steric bulk, which can be crucial for orienting the molecule within a biological target's binding site. It can either facilitate favorable interactions by positioning other functional groups correctly or cause steric hindrance that prevents binding to off-target sites, thereby improving selectivity.

Hydrogen Bonding Capacity: The secondary amine (N-H) created by the ethyl substitution can act as a hydrogen bond donor. This is a critical feature for molecular recognition, as hydrogen bonds are key interactions that stabilize ligand-receptor complexes. nih.gov

Conformational Rigidity: The N-ethyl group can influence the rotational freedom around the C2-N bond, potentially locking the molecule into a more biologically active conformation.

Influence of the 4-Fluoro Group on Electronic and Steric Properties and their Theoretical Implications for Molecular Recognition

The substitution of a fluorine atom at the 4-position of the benzoxazole ring has profound theoretical implications for the molecule's properties and its ability to engage in molecular recognition.

Electronic Effects: Fluorine is the most electronegative element, and its presence as a substituent exerts a strong electron-withdrawing inductive effect. This effect can alter the electron density distribution across the entire benzoxazole ring system. This modulation of the electronic landscape can influence:

pKa of the Molecule: Affecting the ionization state of the molecule at physiological pH.

Aromatic Interactions: Modifying the π-π stacking or cation-π interactions with amino acid residues in a protein target. nih.gov

Hydrogen Bond Acidity/Basicity: The electron-withdrawing nature of fluorine can enhance the hydrogen bond donating capacity of nearby N-H groups. nih.gov

Steric Properties: Fluorine is relatively small (with a van der Waals radius similar to that of a hydrogen atom), meaning it can often be substituted for hydrogen without introducing significant steric clash. nih.gov This allows for the electronic properties of a molecule to be fine-tuned with minimal structural perturbation.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a metabolically susceptible position can block oxidative metabolism, thereby increasing the half-life and bioavailability of the compound.

Lipophilicity and Permeability: Fluorine substitution typically increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes. nih.gov

The strategic placement of a fluorine atom at the C4-position is a common tactic in medicinal chemistry to enhance binding affinity, improve metabolic stability, and modulate the electronic character of a molecule for optimal interaction with its biological target. nih.govmdpi.com

Ligand-Based and Structure-Based Computational Approaches in SAR

Computational modeling is an indispensable tool in modern drug discovery for elucidating SAR and guiding the design of new analogs. These in silico methods can be broadly categorized into ligand-based and structure-based approaches.

Quantitative Structure-Activity Relationship (QSAR) Modeling (2D and 3D)

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijpsdronline.com

2D-QSAR: This method correlates biological activity with 2D molecular descriptors, which can include electronic, topological, and physicochemical properties. ijpsdronline.com For benzoxazole derivatives, 2D-QSAR models have been developed using techniques like multiple linear regression (MLR) to identify key descriptors that influence their activity. ijpsdronline.comresearchgate.net These models can predict the activity of new, unsynthesized compounds based on their calculated descriptors.

3D-QSAR: This more advanced approach considers the three-dimensional structure of the molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D models. These models produce contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for activity. nih.govchemijournal.com Such studies on benzoxazole derivatives have provided detailed insights into the structural requirements for potent activity, guiding further lead optimization. nih.govrsc.org

Table 1: Comparison of QSAR Modeling Techniques Applied to Benzoxazole Derivatives

| Technique | Dimensionality | Input Data | Output | Primary Application |

|---|---|---|---|---|

| 2D-QSAR (e.g., MLR) | 2D | Molecular descriptors (e.g., logP, molar refractivity, electronic parameters) | A mathematical equation correlating descriptors with activity. ijpsdronline.com | Predicting activity of new compounds; identifying key physicochemical properties. |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | 3D | Aligned 3D structures and their interaction fields (steric, electrostatic, etc.). nih.gov | Contour maps indicating favorable/unfavorable regions for activity. nih.gov | Guiding structural modifications for improved potency and selectivity. |

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a structure-based computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. researchgate.netresearchgate.net This technique requires the 3D structure of the target, which can be obtained from experimental methods like X-ray crystallography or predicted through homology modeling.

For benzoxazole derivatives, docking studies have been instrumental in:

Identifying Binding Modes: Predicting how the molecules fit into the active site of a target protein. nih.govnih.gov

Predicting Binding Affinity: Calculating a "docking score" that estimates the strength of the ligand-receptor interaction. researchgate.net

Elucidating Key Interactions: Visualizing specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and key amino acid residues in the binding pocket. nih.govrsc.org

These simulations provide a static snapshot of the ligand-target complex, offering valuable hypotheses about the molecular basis of activity that can be tested experimentally. researchgate.net

Molecular Dynamics Simulations to Understand Ligand-Target Dynamics

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the ligand-receptor complex predicted by docking and to understand the dynamic behavior of the system.

In the study of benzoxazole analogs, MD simulations have been applied to:

Validate Docking Poses: Confirming that the binding orientation predicted by docking is stable over a period of nanoseconds. researchgate.netresearchgate.net

Analyze Complex Stability: Calculating metrics like the Root Mean Square Deviation (RMSD) to quantify the stability of the ligand in the active site. researchgate.net

Refine Binding Free Energy Calculations: Using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to obtain more accurate estimates of binding affinity by considering the dynamic nature of the complex. nih.govrsc.org

MD simulations provide a more realistic model of the biological environment, capturing the flexibility of both the ligand and the target protein and leading to a deeper understanding of the molecular recognition process. nih.govresearchgate.net

Design Strategies for Modulating Molecular Interactions Based on SAR Insights

The rational design of analogs of this compound is guided by structure-activity relationship (SAR) insights derived from broader studies on 2-aminobenzoxazole (B146116) derivatives. While specific experimental data for the title compound is limited in the public domain, design principles can be extrapolated from in silico modeling and in vitro studies of structurally related molecules. These strategies focus on optimizing interactions with biological targets by modifying key structural components of the molecule: the N-ethyl group, the fluorine substituent, and the benzoxazole core.

Hydrogen Bonding and Hydrophobic Interactions:

The 2-aminobenzoxazole scaffold is a key pharmacophore that can engage in crucial non-covalent interactions within a biological target's binding site. The nitrogen atoms in the benzoxazole ring system can act as hydrogen bond acceptors, while the amine proton can serve as a hydrogen bond donor. The aromatic nature of the fused ring system also allows for potential π-π stacking and hydrophobic interactions.

Modifications of the N-Alkyl Substituent:

The N-ethyl group at the 2-amino position plays a significant role in modulating the compound's interaction with target proteins. Design strategies centered on this position often explore:

Chain Length and Branching: Altering the length and branching of the alkyl chain can influence the compound's fit within a hydrophobic pocket of a target protein. For instance, extending the ethyl group to a propyl or butyl chain, or introducing branching with an isopropyl group, can probe the steric limitations of the binding site. A more extensive alkyl chain could enhance van der Waals interactions, potentially increasing binding affinity. uomustansiriyah.edu.iq

Introduction of Polar Groups: Incorporating polar functional groups, such as hydroxyl or methoxy (B1213986) groups, into the alkyl chain can introduce new hydrogen bonding opportunities with the target protein. This can enhance binding affinity and specificity.

Bioisosteric Replacement: The ethyl group can be replaced with bioisosteres to fine-tune the molecule's physicochemical properties without drastically altering its shape. cambridgemedchemconsulting.com Bioisosteric replacements can be used to improve metabolic stability, modulate lipophilicity, and introduce new interaction points. For example, replacing the terminal methyl of the ethyl group with a trifluoromethyl group could alter electronic properties and potentially introduce favorable interactions. drughunter.com

Table 1: Potential Bioisosteric Replacements for the N-Ethyl Group and Their Rationale

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Ethyl (-CH2CH3) | Propyl (-CH2CH2CH3) | Probes for additional hydrophobic interactions. |

| Ethyl (-CH2CH3) | Isopropyl (-CH(CH3)2) | Introduces steric bulk to explore binding pocket shape. |

| Ethyl (-CH2CH3) | Cyclopropylmethyl (-CH2-c-C3H5) | Introduces conformational rigidity. |

| Ethyl (-CH2CH3) | 2-Methoxyethyl (-CH2CH2OCH3) | Introduces a hydrogen bond acceptor. |

| Ethyl (-CH2CH3) | 2,2,2-Trifluoroethyl (-CH2CF3) | Modulates electronic properties and metabolic stability. |

Impact of the Fluorine Substituent:

The position and nature of halogen substituents on the benzoxazole ring are critical for modulating biological activity. The 4-fluoro substituent in this compound can influence the molecule's properties in several ways:

Electronic Effects: Fluorine is a highly electronegative atom that can alter the electron distribution of the benzoxazole ring. This can impact the pKa of the 2-amino group and the hydrogen bonding capacity of the heterocyclic nitrogen atoms.

Lipophilicity and Metabolic Stability: The introduction of a fluorine atom can increase the lipophilicity of the molecule, which may affect its cell permeability and interaction with hydrophobic binding pockets. Furthermore, the carbon-fluorine bond is very strong, which can block metabolic attack at that position, thereby increasing the compound's metabolic stability.

Direct Interactions: In some cases, a fluorine atom can participate in favorable orthogonal multipolar interactions with electron-rich groups in the protein binding site, such as carbonyl groups, contributing to binding affinity.

Design strategies involving the fluorine substituent could include:

Positional Isomerism: Moving the fluorine atom to other positions on the benzoxazole ring (e.g., 5-, 6-, or 7-position) would likely have a significant impact on the molecule's electronic properties and its orientation within the binding pocket. This could lead to altered selectivity and potency.

Multiple Halogenation: The introduction of additional fluorine atoms or other halogens (e.g., chlorine, bromine) could further modulate the electronic and steric properties of the molecule.

Table 2: Predicted Impact of Fluorine Position on Molecular Properties

| Position of Fluorine | Predicted Electronic Effect | Potential Impact on Binding |

| 4-Fluoro | Strong electron-withdrawing effect on the adjacent ring atoms. | May influence hydrogen bonding at the N3 position and alter stacking interactions. |

| 5-Fluoro | Modulates the electronic character of the benzene (B151609) portion of the ring. | Could influence hydrophobic interactions and potential halogen bonding. |

| 6-Fluoro | Similar to the 5-fluoro position, affecting the benzene ring electronics. | May alter interactions with different regions of the binding pocket. |

| 7-Fluoro | Strong influence on the environment of the heterocyclic oxygen atom. | Could impact interactions near the "head" of the benzoxazole core. |

In Silico Modeling in Analog Design:

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for designing novel analogs. nih.gov

Molecular Docking: Docking studies can predict the binding mode of this compound and its analogs within the active site of a target protein. This allows for the visualization of key molecular interactions and helps to prioritize the synthesis of compounds that are predicted to have improved binding affinity.

QSAR: QSAR models can establish a mathematical relationship between the structural features of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed analogs before they are synthesized, thus guiding the design process towards more potent compounds.

By systematically applying these design strategies, it is possible to generate a library of this compound analogs with modulated molecular interactions, leading to optimized potency, selectivity, and pharmacokinetic properties.

Investigation of Molecular Mechanism of Action and Interaction with Biomolecular Systems Theoretical and Mechanistic in Vitro

Theoretical Exploration of Interactions with Biological Macromolecules

Computational studies, including molecular docking and simulations, are instrumental in predicting and analyzing the potential interactions of N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine with biological targets such as proteins and nucleic acids. These theoretical models provide valuable insights into the structural basis of its activity.

The planar bicyclic structure of the benzoxazole (B165842) ring system bears a structural resemblance to endogenous purine (B94841) nucleobases, adenine (B156593) and guanine (B1146940). researchgate.net This similarity suggests a potential for this compound to act as a nucleobase analog, potentially interfering with nucleic acid metabolism and function.

Furthermore, benzoxazole derivatives have been identified as having the potential to bind to DNA. periodikos.com.br The predominant mode of interaction is often through intercalation, where the planar benzoxazole ring inserts itself between the base pairs of the DNA double helix. periodikos.com.br This mode of binding is supported by studies on related naphthoxazole compounds, which also show increased fluorescence emission upon interaction with DNA, a characteristic feature of intercalating agents. periodikos.com.br The presence of a fluorine atom, as in this compound, may further enhance this DNA binding affinity. The small size of the fluorine atom allows it to potentially fit into the spaces between DNA base pairs, contributing to the stability of the interaction. nih.gov

Table 1: Comparison of Structural Features

| Feature | This compound | Adenine | Guanine |

| Core Structure | Bicyclic (Benzene fused with Oxazole) | Bicyclic (Pyrimidine fused with Imidazole) | Bicyclic (Pyrimidine fused with Imidazole) |

| Aromaticity | Yes | Yes | Yes |

| Planarity | Yes | Yes | Yes |

| Key Functional Groups | Amino group, Fluoro group, Ethyl group | Amino group | Amino group, Carbonyl group |

This table provides a comparative overview of the structural characteristics of this compound and the purine nucleobases, adenine and guanine.

Molecular docking studies on various benzoxazole derivatives have been employed to predict their binding modes within the active sites of protein targets. nih.gov For instance, related benzoxazole compounds have been investigated as potential inhibitors of DNA gyrase, a type II topoisomerase. nih.gov While specific docking studies for this compound are not extensively documented in publicly available literature, general principles from related compounds can be inferred.

These computational models predict that the benzoxazole core can fit into hydrophobic pockets of enzyme active sites. The ethyl and fluoro substituents would be expected to modulate the binding affinity and selectivity. The amino group can form crucial hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine, which are often present in enzyme active sites. The fluorine atom, with its high electronegativity, can participate in halogen bonding and other non-covalent interactions, further stabilizing the ligand-protein complex. nih.gov

In Vitro Mechanistic Studies of Molecular Pathways Modulated by this compound

Experimental in vitro studies are essential to validate theoretical predictions and to elucidate the precise molecular pathways affected by this compound.

While specific enzyme inhibition data for this compound is limited, the broader class of benzoxazole derivatives has been shown to inhibit a range of enzymes. For example, certain benzoxazole derivatives have demonstrated inhibitory activity against the HIV-1 nucleocapsid protein (NC). nih.gov The proposed mechanism involves the non-covalent binding of the benzoxazole moiety to a hydrophobic pocket on the protein, competing with the binding of unpaired guanine residues in nucleic acids. nih.gov

Table 2: Potential Enzyme Targets for Benzoxazole Derivatives

| Enzyme Class | Potential Interaction Mechanism | References |

| Topoisomerases (e.g., DNA Gyrase) | Binding to the active site, interfering with DNA cleavage and re-ligation. | nih.gov |

| Kinases | ATP-competitive inhibition by occupying the adenine-binding pocket. | |

| Proteases | Interaction with catalytic residues in the active site. | |

| Nucleocapsid Proteins | Binding to hydrophobic pockets, disrupting protein-nucleic acid interactions. | nih.gov |

This table summarizes potential enzyme classes that could be targeted by benzoxazole derivatives based on existing research, though specific studies on this compound are needed for confirmation.

The interaction of this compound with cellular receptors is another area of mechanistic investigation. Benzoxazole-containing compounds have been designed as ligands for various receptors, although detailed mechanistic studies for this specific compound are not widely available. Receptor binding assays would be necessary to determine its affinity and selectivity for different receptor subtypes.

Advanced Chemical Biology Techniques for Target Identification

To definitively identify the cellular targets of this compound, advanced chemical biology approaches can be employed. Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and photo-affinity labeling would involve chemically modifying the compound to create a probe that can be used to isolate and identify its binding partners from cell lysates. These methods are crucial for moving beyond predicted interactions to experimentally validated molecular targets.

Chemical Reactivity and Derivatization Strategies for N Ethyl 4 Fluoro 1,3 Benzoxazol 2 Amine

Functionalization at the Benzene (B151609) Ring: Electrophilic and Nucleophilic Aromatic Substitution

The benzene portion of the benzoxazole (B165842) ring can undergo substitution reactions, with the regiochemical outcome dictated by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. youtube.com The reactivity and orientation of substitution on the N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine ring are influenced by three key groups: the fused oxazole (B20620) ring, the 2-ethylamino group, and the 4-fluoro substituent.

2-Ethylamino Group: This is a strongly activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring system through resonance. It is an ortho, para-director.

4-Fluoro Substituent: Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. acs.orglibretexts.org In fluorobenzene, para-substitution can be faster than substitution on benzene itself, an anomalous reactivity pattern. acs.org

Considering these directing effects, electrophilic attack is most likely to occur at the C5 and C7 positions, which are ortho and para to the strongly activating amino group and ortho to the fluorine atom. Steric hindrance may influence the ratio of substitution at these positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com

Interactive Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents and Conditions | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | N-Ethyl-4-fluoro-5-nitro-1,3-benzoxazol-2-amine and N-Ethyl-4-fluoro-7-nitro-1,3-benzoxazol-2-amine |

| Bromination | Br₂/FeBr₃ | 5-Bromo-N-ethyl-4-fluoro-1,3-benzoxazol-2-amine and 7-Bromo-N-ethyl-4-fluoro-1,3-benzoxazol-2-amine |

| Sulfonation | Fuming H₂SO₄ | 2-(Ethylamino)-4-fluoro-1,3-benzoxazol-5-sulfonic acid and 2-(Ethylamino)-4-fluoro-1,3-benzoxazol-7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(2-(Ethylamino)-4-fluoro-1,3-benzoxazol-5-yl)alkan-1-one and 1-(2-(Ethylamino)-4-fluoro-1,3-benzoxazol-7-yl)alkan-1-one |

Nucleophilic Aromatic Substitution (SNAr)

The carbon-fluorine bond can be susceptible to nucleophilic attack, particularly when the aromatic ring is electron-deficient. nih.gov While the this compound ring system is not strongly electron-deficient, the high electronegativity of fluorine makes the C4 position a potential site for SNAr reactions. nih.gov Such reactions typically require strong nucleophiles (e.g., alkoxides, thiolates, or amines) and are often facilitated by polar aprotic solvents and elevated temperatures. This strategy allows for the direct displacement of the fluoro group to introduce a variety of other functionalities. The amenability of fluoroarenes to SNAr provides a transition-metal-free method for creating new derivatives. nih.gov

Chemical Transformations at the 2-Amine Position

The secondary amine at the C2 position is a versatile handle for a wide range of chemical modifications. Its nucleophilicity allows for reactions with various electrophiles, enabling the synthesis of a diverse library of derivatives. nih.govresearchgate.net

Key transformations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylated derivatives (amides).

Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides.

Alkylation: Introduction of additional alkyl groups can be achieved by reacting with alkyl halides, though over-alkylation can be a challenge.

Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of substituted ureas and thioureas, respectively.

Guanidine (B92328) Formation: The amine can be converted into a guanidine moiety through reaction with guanylating agents like S-methylisothiourea. researchgate.net

These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, polarity, and biological target interactions. nih.govresearchgate.net

Interactive Table 2: Derivatization Reactions at the 2-Amine Position

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Acylation | Acetyl chloride, Base | N-acetyl-N-ethyl-4-fluoro-1,3-benzoxazol-2-amine (Amide) |

| Sulfonylation | Toluenesulfonyl chloride, Base | N-ethyl-4-fluoro-N-(toluene-4-sulfonyl)-1,3-benzoxazol-2-amine (Sulfonamide) |

| Urea Formation | Phenyl isocyanate | 1-Ethyl-1-(4-fluoro-1,3-benzoxazol-2-yl)-3-phenylurea (Urea) |

| Thiourea Formation | Allyl isothiocyanate | 1-Allyl-3-ethyl-3-(4-fluoro-1,3-benzoxazol-2-yl)thiourea (Thiourea) |

Reactivity of the Fluoro Substituent in Organic Transformations

The fluorine atom at the C4 position significantly influences the molecule's reactivity. rsc.orgrsc.org Its primary role in synthetic transformations is as a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, as discussed in section 7.1. The C-F bond is the strongest single bond to carbon, making its cleavage challenging. However, in aromatic systems, this substitution is possible under specific conditions. researchgate.netnih.gov

The success of displacing the fluoro substituent via SNAr is highly dependent on the nucleophile's strength and the reaction conditions. For instance, strong oxygen nucleophiles (like sodium methoxide) or nitrogen nucleophiles (like piperidine (B6355638) or ammonia) can replace the fluorine atom, particularly at high temperatures. nih.govresearchgate.net The use of organic photoredox catalysis has emerged as a method for the nucleophilic defluorination of unactivated fluoroarenes under milder conditions. nih.gov This approach expands the scope of possible transformations at the C4 position.

Synthesis of Hybrid Molecules Containing the this compound Moiety

Incorporating the this compound scaffold into larger, hybrid molecules is a common strategy in drug discovery and materials science to combine the properties of different pharmacophores or functional units. researchgate.netnih.gov This can be achieved through both covalent and non-covalent approaches.

Covalent strategies utilize the reactive handles on the core structure to form stable bonds with other molecules. The functionalization reactions described previously provide the foundation for these linkages.

Amide/Urea Linkages: The 2-amino group is the most straightforward site for creating hybrid molecules. It can be acylated with a carboxylic acid-containing molecule or reacted with an isocyanate-functionalized partner to form robust amide or urea-linked hybrids. figshare.com For example, linking the core to another heterocyclic system, such as a thiazolidinone, can be achieved via this route. figshare.com

Linkage via Aromatic Substitution: A functional group introduced onto the benzene ring via EAS (e.g., a nitro group) can be further modified (e.g., reduced to an amine) to provide a new attachment point. Alternatively, direct C-H arylation, often mediated by transition metal catalysts, can form a direct bond between the benzoxazole C-H and another aromatic system. organic-chemistry.org

Click Chemistry: If one of the substituents is modified to contain an azide (B81097) or an alkyne, the powerful and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction can be used to link the benzoxazole moiety to a wide variety of other molecules, such as 1,2,3-triazoles. researchgate.net

Interactive Table 3: Examples of Covalent Linkage Strategies

| Reactive Site | Linking Chemistry | Example Hybrid Structure |

|---|---|---|

| 2-Amine | Amide bond formation | Hybrid with a peptide or another heterocyclic carboxylic acid |

| Benzene Ring (e.g., C5) | Suzuki or Heck coupling (after halogenation at C5) | Bi-aryl system linked at the C5 position |

| 2-Amine | Urea linkage | Hybrid with a molecule containing an isocyanate group |

| Benzene Ring (e.g., C7) | Friedel-Crafts acylation | Benzoxazole attached to another aromatic system via a ketone linker |

Supramolecular chemistry relies on non-covalent interactions to build larger, ordered structures. The this compound moiety possesses features that can drive self-assembly.

Hydrogen Bonding: The N-H proton of the ethylamino group is a hydrogen bond donor. The lone pairs on the oxazole oxygen, the oxazole nitrogen, and the exocyclic amine nitrogen can act as hydrogen bond acceptors. This donor-acceptor capability can lead to the formation of predictable, ordered networks in the solid state or in solution.

π-π Stacking: The planar, aromatic benzoxazole core is well-suited for π-π stacking interactions. These interactions are crucial for the organization of aromatic molecules in materials, often leading to the formation of column-like structures. Research on other benzoxazole derivatives has shown that π-stacking can drive the self-assembly into gel phases. nih.gov

Halogen Bonding: Although weaker than hydrogen bonding, the fluorine atom can participate in halogen bonding, acting as a halogen bond acceptor.

These non-covalent forces can be exploited to design molecules that self-assemble into complex architectures like gels, liquid crystals, or nanofibers, where the properties of the final material are determined by the collective behavior of the individual molecules. nih.gov

Future Perspectives in N Ethyl 4 Fluoro 1,3 Benzoxazol 2 Amine Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of novel benzoxazole (B165842) derivatives. rsc.org These computational tools can rapidly analyze vast datasets to identify patterns and relationships between chemical structures and their biological activities, significantly accelerating the discovery process. researchgate.net

Furthermore, generative AI models can design entirely new benzoxazole derivatives de novo. obachemical.com These models, trained on large databases of known chemical compounds and their properties, can propose novel molecular structures with optimized characteristics for specific biological targets. researchgate.net Techniques like graph neural networks (GNNs) are particularly effective in representing molecular structures and predicting their behavior, leading to more efficient drug design. researchgate.net High-throughput virtual screening, enhanced by AI, can digitally screen millions of potential derivatives against a target protein, identifying the most promising candidates for further investigation. researchgate.net

Table 1: Application of AI/ML Models in Benzoxazole Derivative Research

| AI/ML Technique | Application in Compound Design | Predicted Outcome for N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine Derivatives |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on physicochemical properties of molecules. | Identification of key structural modifications to enhance therapeutic efficacy. |

| Machine Learning (ML) Algorithms | Predicts ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. researchgate.net | Optimization of drug-like properties, reducing late-stage attrition. researchgate.net |

| Deep Learning & Neural Networks | De novo design of novel compounds with desired properties. obachemical.com | Generation of novel benzoxazole scaffolds with improved activity and selectivity. |

| Graph Neural Networks (GNNs) | Analyzes molecular graphs to predict structure-behavior relationships. researchgate.net | Enhanced prediction of binding affinity and molecular interactions. researchgate.net |

Development of Novel High-Throughput Synthetic Approaches for Benzoxazole Derivatives

The synthesis of benzoxazole derivatives is a well-established field, but future research will focus on developing novel high-throughput and sustainable synthetic methods. mdpi.com Traditional methods often involve harsh conditions, toxic reagents, or lengthy reaction times, which are not ideal for generating large libraries of compounds for screening. nih.gov

Recent advancements have highlighted more efficient and eco-friendly alternatives. mdpi.com Methodologies such as microwave-assisted synthesis, ultrasound-assisted reactions, and mechanochemistry have been shown to significantly reduce reaction times and improve yields for benzoxazole synthesis. mdpi.com The use of green catalysts, such as zinc oxide nanoparticles (ZnO-NP) or reusable ionic liquids, further enhances the sustainability of these processes. mdpi.commdpi.com

One promising strategy involves the one-pot synthesis of 2-aminobenzoxazoles, which simplifies the procedure and minimizes waste. nih.gov For example, using non-hazardous cyanating agents in the presence of a Lewis acid provides a safer and more efficient route compared to traditional methods that use highly toxic reagents like cyanogen (B1215507) bromide. nih.gov Another innovative approach is the use of the Smiles rearrangement, an intramolecular reaction that can functionalize the benzoxazole ring under mild conditions. acs.org These advanced synthetic protocols are crucial for rapidly producing a diverse range of this compound analogues for structure-activity relationship (SAR) studies.

Table 2: Comparison of Synthetic Methods for Benzoxazole Derivatives

| Synthetic Method | Key Features | Advantages | Reference |

| Conventional Synthesis | Multi-step process often involving condensation and cyclization. | Well-established and understood. | mdpi.com |

| Microwave-Assisted | Utilizes microwave irradiation to heat the reaction. | Significant reduction in reaction time, often higher yields. | mdpi.com |

| Ultrasound-Assisted | Employs ultrasonic waves to accelerate the reaction. | Shorter reaction times, improved efficiency. | mdpi.com |

| I₂-Mediated Cyclodesulfurization | Uses molecular iodine for oxidative cyclization. | Eco-friendly, less expensive, and efficient for N-phenyl derivatives. | nih.gov |

| Lewis Acid Catalysis | Uses a Lewis acid with a non-hazardous cyanating agent. | Avoids highly toxic reagents, good to excellent yields. | nih.gov |

| Ionic Liquid Catalysis | Employs a reusable ionic liquid as a catalyst for amination. | Green and efficient, catalyst can be recycled. | mdpi.com |

Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

Understanding the reaction mechanisms behind the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields. Advanced spectroscopic techniques are becoming indispensable tools for probing these mechanisms in real-time. acs.org

Time-resolved spectroscopy techniques, such as time-resolved infrared (TRIR) spectroscopy, allow for the monitoring of transient intermediates and the kinetics of a chemical reaction on very short timescales. google.com This can provide invaluable insights into the cyclization and rearrangement steps involved in benzoxazole formation. Ultrafast spectroscopy methods can even observe molecular dynamics on the femtosecond timescale, offering unprecedented detail about chemical reactions. acs.org

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is another powerful tool that can elucidate complex molecular structures and identify subtle changes in conformation during a reaction. google.com Techniques like Surface-Enhanced Raman Spectroscopy (SERS) offer high sensitivity for detecting molecules at low concentrations, which is useful for studying reaction intermediates adsorbed on catalyst surfaces. google.com The integration of AI and machine learning with these spectroscopic methods can further enhance data analysis, helping to interpret complex spectra and identify patterns that might be missed by human observers. acs.org

Table 3: Advanced Spectroscopic Techniques for Mechanistic Analysis

| Technique | Principle | Application in Benzoxazole Synthesis |

| Time-Resolved Infrared (TRIR) Spectroscopy | Measures IR spectra as a function of time to track changes in molecular vibrations. google.com | Real-time monitoring of reactant consumption and product formation; identification of transient intermediates. |

| Ultrafast Spectroscopy | Uses ultrashort laser pulses to observe molecular dynamics on femtosecond timescales. acs.org | Detailed investigation of bond-breaking and bond-forming events during the cyclization process. |

| 2D Nuclear Magnetic Resonance (2D NMR) | Correlates frequencies of different nuclei to provide detailed structural information. google.com | Elucidation of the precise structure of intermediates and byproducts; confirmation of reaction pathways. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhances the Raman signal of molecules adsorbed on metal surfaces. google.com | In-situ analysis of catalytic reactions, providing insights into the mechanism at the catalyst surface. |

Exploration of this compound in Materials Science and Industrial Applications

Beyond its pharmaceutical potential, the benzoxazole scaffold present in this compound has promising applications in materials science and industry. The inherent photophysical properties of benzoxazole derivatives, particularly their fluorescence, make them suitable for various advanced applications. acs.org

One of the most significant industrial uses of benzoxazole derivatives is as optical brighteners (also known as fluorescent whitening agents). wikipedia.org These compounds function by absorbing light in the invisible ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum. obachemical.comblendcolours.com This process masks the natural yellowing of materials like plastics, polymers, and fibers, making them appear whiter and brighter. blendcolours.comresearchgate.net Bis-benzoxazole type compounds are commonly used for this purpose in plastics manufacturing. blendcolours.com

In the field of high-performance polymers , the rigid benzoxazole ring is incorporated into polymer backbones to create materials with exceptional thermal stability and mechanical strength. researchgate.net Polybenzoxazoles (PBOs) are a class of polymers known for their use in applications requiring high strength and flame retardancy. researchgate.net Similarly, integrating benzoxazole moieties into polyimides results in poly(benzoxazole imide)s (PBOPIs) with high glass transition temperatures, excellent thermal stability, and robust mechanical properties. rsc.orgacs.org The fluorination of benzoxazole-containing compounds, as seen in this compound, can further enhance specific properties, such as improving the electro-optical characteristics of liquid crystals for display technologies. mdpi.com

Table 4: Potential Industrial Applications of Benzoxazole Derivatives

| Application Area | Function of Benzoxazole Moiety | Potential Product/Use |

| Plastics & Textiles | Acts as a fluorescent whitening agent. wikipedia.orgblendcolours.com | Optical brighteners to enhance the whiteness of polymers and fabrics. blendcolours.com |

| High-Performance Polymers | Provides rigidity and thermal stability to the polymer backbone. rsc.orgresearchgate.net | Components in polybenzoxazoles (PBOs) and polyimides for aerospace and electronic applications. acs.orgresearchgate.net |

| Liquid Crystals | Forms the core structure of liquid crystal molecules. mdpi.com | Advanced liquid crystal displays (LCDs) with improved electro-optical properties. mdpi.com |

| Organic Electronics | Serves as a chromophore or dopant. researchgate.net | Organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net |

Q & A

Q. What are the standard synthetic routes for N-Ethyl-4-fluoro-1,3-benzoxazol-2-amine?

The synthesis typically involves oxidative cyclodesulfurization of monothioureas derived from aminophenol derivatives. A common method uses iodine (I₂) as a cost-effective and environmentally benign desulfurization agent. Key steps include:

- Reacting 4-fluoro-2-aminophenol with ethyl isothiocyanate to form a thiourea intermediate.

- Oxidative cyclization using I₂ in a polar solvent (e.g., DMF) under mild conditions (room temperature, 6–12 hours), achieving yields of 70–80% . Optimization requires monitoring via thin-layer chromatography (TLC) and purification via column chromatography.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the benzoxazole core and substituent positions (e.g., fluorine at C4, ethyl group at N2) .

- IR Spectroscopy : Validates functional groups (e.g., C-F stretch at ~1,100 cm⁻¹, N-H bend in amine groups) .

- Mass Spectrometry (HRMS) : Determines molecular weight and isotopic patterns . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What biological activities are associated with this compound?

Benzoxazole derivatives exhibit antimicrobial and anticancer properties. For example:

- Antibacterial : Inhibition of bacterial DNA gyrase (e.g., E. coli), validated via agar dilution assays (MIC = 2–8 µg/mL) .

- Anticancer : Induction of apoptosis in cancer cell lines (e.g., MCF-7) through caspase-3 activation, measured via flow cytometry .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF or ethanol .

- Catalyst Loading : Increasing I₂ from 1.2 to 2.0 equivalents improves cyclization efficiency but may require post-reaction quenching with Na₂S₂O₃ .

- Temperature Control : Reactions at 40–50°C reduce time by 30% without compromising purity .

Q. What structural modifications enhance bioactivity in benzoxazole derivatives?

- Electron-Withdrawing Groups : Fluorine at C4 increases DNA gyrase inhibition by 20% compared to non-fluorinated analogs .

- N-Substituents : Ethyl groups improve lipophilicity (logP = 2.1) and blood-brain barrier penetration compared to methyl derivatives .

- Heterocyclic Fusion : Fusing piperazine rings (e.g., in related compounds) enhances selectivity for kinase targets .

Q. How should researchers resolve contradictions in reported bioactivity data?

- Standardized Assays : Use identical protocols (e.g., CLSI guidelines for MIC assays) to minimize variability .

- Control Compounds : Include reference inhibitors (e.g., ciprofloxacin for DNA gyrase studies) to validate experimental conditions .

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro results .

Q. What computational tools predict binding modes with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with DNA gyrase (PDB: 1KZN), identifying key hydrogen bonds with Ser84 and Asp73 .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .

- QSAR Models : Use MOE descriptors (e.g., polar surface area, H-bond donors) to correlate structure with IC₅₀ values .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Co-Solvents : Use DMSO (≤1% v/v) to dissolve stock solutions, then dilute in PBS .

- Prodrug Design : Introduce phosphate esters at the amine group, increasing solubility by 10-fold .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size = 150 nm) for sustained release in cell media .

Q. What storage conditions ensure compound stability?

Q. Are green chemistry principles applicable to its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.